Diclofenac epolamine

Descripción general

Descripción

El diclofenaco epolamínico es un fármaco antiinflamatorio no esteroideo (AINE) que se utiliza comúnmente para tratar el dolor y la inflamación. Es un derivado del ácido fenilacético y es conocido por su eficacia en la reducción del dolor y la inflamación asociados con diversas afecciones, como la artritis, los esguinces y las distensiones . El diclofenaco epolamínico está disponible en diversas formulaciones, incluidos parches tópicos y cápsulas orales .

Aplicaciones Científicas De Investigación

El diclofenaco epolamínico tiene una amplia gama de aplicaciones de investigación científica, entre ellas:

Química: Se utiliza como compuesto modelo en el estudio de la síntesis y las reacciones de los AINE.

Biología: El diclofenaco epolamínico se utiliza en estudios biológicos para investigar sus efectos en los procesos celulares y las vías de la inflamación.

Medicina: Se utiliza ampliamente en la investigación clínica para evaluar su eficacia y seguridad en el tratamiento de diversas afecciones inflamatorias.

Industria: El diclofenaco epolamínico se utiliza en la industria farmacéutica para el desarrollo de nuevas formulaciones y sistemas de administración de fármacos

Mecanismo De Acción

El diclofenaco epolamínico ejerce sus efectos inhibiendo la actividad de las enzimas ciclooxigenasa-1 (COX-1) y ciclooxigenasa-2 (COX-2). Estas enzimas son responsables de la producción de prostaglandinas, que son mediadores clave de la inflamación y el dolor. Al inhibir la COX-1 y la COX-2, el diclofenaco epolamínico reduce la producción de prostaglandinas, aliviando así el dolor y la inflamación .

Safety and Hazards

Diclofenac Epolamine is contraindicated in the setting of coronary artery bypass graft (CABG) surgery . NSAIDs cause an increased risk of serious gastrointestinal (GI) adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal . These events can occur at any time during use and without warning symptoms . Elderly patients and patients with a prior history of peptic ulcer disease and/or GI bleeding are at greater risk for serious GI events .

Direcciones Futuras

A study assessed the safety and efficacy of the FLECTOR (diclofenac epolamine) topical system in children with minor soft tissue injuries . The FLECTOR topical system safely and effectively provided pain relief for minor soft tissue injuries in the pediatric population, with minimal systemic nonsteroidal anti-inflammatory drug exposure and low potential risk of local or systemic adverse events .

Análisis Bioquímico

Biochemical Properties

Diclofenac Epolamine inhibits cyclooxygenase (COX)-1 and -2, which are the enzymes responsible for producing prostaglandins (PGs) . Prostaglandins contribute to inflammation and pain signaling .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibition of COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, which play key roles in inflammation and pain signaling . It has been observed that this compound can cause an increased risk of serious gastrointestinal (GI) adverse events including bleeding, ulceration, and perforation of the stomach or intestines .

Molecular Mechanism

The mechanism of action of this compound, like other NSAIDs, involves the inhibition of COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, thereby reducing inflammation and pain .

Temporal Effects in Laboratory Settings

In a study assessing the safety and efficacy of this compound in children, it was found that the diclofenac plasma concentration tended to be higher in the younger age group compared with older patients . The FLECTOR topical system was applied twice daily until pain resolution or Day 14 .

Dosage Effects in Animal Models

In a study conducted on Yorkshire-Landrace pigs, it was found that peak systemic exposure of Diclofenac was very low by dermal application compared with oral administration .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolism pathway . It inhibits the COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins .

Transport and Distribution

Diclofenac has a very high affinity (>99%) for human serum albumin . Diclofenac diffuses into and out of the synovial fluid . Diffusion into the joint occurs when plasma levels are higher than those in the synovial fluid, after which the process reverses and synovial fluid levels are higher than plasma levels .

Subcellular Localization

Given its mechanism of action, it can be inferred that it primarily acts at the site of the COX-1 and COX-2 enzymes, which are located in the endoplasmic reticulum and nuclear envelope .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

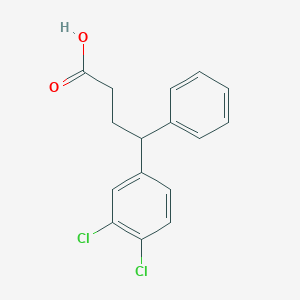

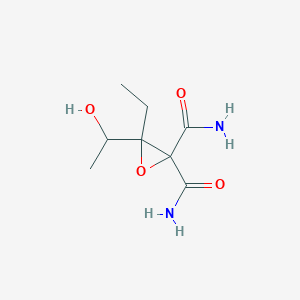

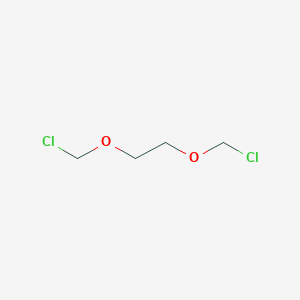

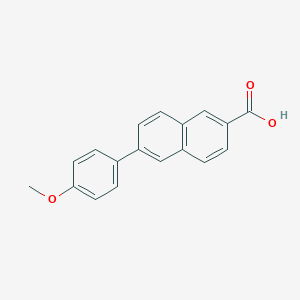

La síntesis del diclofenaco epolamínico implica la reacción del ácido diclofenaco con la epolamínica. El ácido diclofenaco se prepara primero mediante la reacción de 2,6-dicloroanilina con ácido fenilacético. El ácido diclofenaco resultante se hace reaccionar entonces con epolamínica para formar diclofenaco epolamínico .

Métodos de producción industrial

La producción industrial del diclofenaco epolamínico normalmente implica una síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso incluye la preparación de ácido diclofenaco, seguida de su reacción con epolamínica. El producto final se purifica entonces y se formula en diversas formas de dosificación, como parches tópicos y cápsulas orales .

Análisis De Reacciones Químicas

Tipos de reacciones

El diclofenaco epolamínico experimenta varios tipos de reacciones químicas, entre ellas:

Oxidación: El diclofenaco epolamínico puede experimentar reacciones de oxidación, lo que lleva a la formación de diversos productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el diclofenaco epolamínico en sus formas reducidas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones del diclofenaco epolamínico incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las condiciones de reacción suelen implicar temperaturas controladas y niveles de pH para garantizar los resultados de reacción deseados .

Principales productos formados

Los principales productos formados a partir de las reacciones del diclofenaco epolamínico incluyen diversos productos de oxidación y reducción, así como derivados sustituidos. Estos productos pueden tener diferentes propiedades farmacológicas y pueden utilizarse en futuras investigaciones y desarrollo .

Comparación Con Compuestos Similares

Compuestos similares

Los compuestos similares al diclofenaco epolamínico incluyen otros AINE como:

- Ibuprofeno

- Naproxeno

- Ketoprofeno

- Indometacina

- Piroxicam

Singularidad

El diclofenaco epolamínico es único entre los AINE debido a su formulación específica como sal de epolamínica, que aumenta su solubilidad y biodisponibilidad. Esta formulación única permite una administración tópica y oral eficaz, proporcionando alivio del dolor dirigido con efectos secundarios sistémicos mínimos .

Propiedades

IUPAC Name |

2-[2-(2,6-dichloroanilino)phenyl]acetic acid;2-pyrrolidin-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2.C6H13NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;8-6-5-7-3-1-2-4-7/h1-7,17H,8H2,(H,18,19);8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCERVXIINVUMKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCO.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152531 | |

| Record name | Diclofenac epolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119623-66-4 | |

| Record name | Diclofenac epolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119623-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclofenac epolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119623664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofenac epolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid;2-pyrrolidin-1-ylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLOFENAC EPOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5F8EKL9ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B123588.png)

![(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane](/img/structure/B123606.png)

![azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate](/img/structure/B123612.png)

![[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate](/img/structure/B123614.png)